5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine
Description
5-(4-Chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic thienopyrimidine core substituted at the 5-position with a 4-chlorophenyl group and at the 4-position with a naphthalen-1-ylamine moiety.
The synthesis of such derivatives typically involves nucleophilic substitution reactions between 4-chlorothieno[2,3-d]pyrimidine precursors and aryl amines under reflux conditions in polar aprotic solvents like ethanol or dimethylformamide (DMF), often with bases such as diisopropylethylamine (DIPEA) .
Properties
Molecular Formula |
C22H14ClN3S |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-naphthalen-1-ylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H14ClN3S/c23-16-10-8-15(9-11-16)18-12-27-22-20(18)21(24-13-25-22)26-19-7-3-5-14-4-1-2-6-17(14)19/h1-13H,(H,24,25,26) |
InChI Key |
IXVRCAJCWZKGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thienopyrimidine core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development, targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities modulated by variations in their 5-aryl and 4-amine substituents. Below is a systematic comparison based on substituent effects:
Substituent Effects at the 5-Position
The 5-aryl group significantly influences physicochemical and biological properties:
Notes:
- Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points due to enhanced intermolecular interactions.
- Methoxy groups (electron-donating) reduce melting points but improve solubility .
Substituent Effects at the 4-Amine Position
The N-aryl group at the 4-position dictates steric bulk and electronic interactions with biological targets:
Notes:
Biological Activity
5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.
The compound features a thienopyrimidine core with significant substituents that influence its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H14ClN3S |
| Molecular Weight | 387.9 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-N-naphthalen-1-ylthieno[2,3-d]pyrimidin-4-amine |
| InChI | InChI=1S/C22H14ClN3S/c23-16... |
| InChI Key | IXVRCAJCWZKGIP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC3=C4... |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under controlled conditions, often utilizing reagents such as oxidizing agents and halogenating agents to facilitate the formation of the thienopyrimidine core .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thienopyrimidine have been reported to inhibit bacterial growth effectively, suggesting potential as antibacterial agents .
Anticancer Activity
Research into the anticancer properties of thienopyrimidine derivatives has shown promising results. These compounds have been observed to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Case Study:
A study evaluating the efficacy of several thienopyrimidine derivatives demonstrated that one compound exhibited an IC50 value of 10 µM against breast cancer cell lines, indicating a strong potential for further development .
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These may include:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cellular processes, leading to disrupted metabolism in target cells.
- Receptor Modulation: It could act on various receptors involved in signaling pathways that regulate cell growth and survival.
Research Applications
This compound has potential applications in several fields:
- Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases.
- Material Science: Its unique properties may be utilized in creating advanced materials like organic semiconductors.
- Biological Research: It serves as a tool for studying specific biological pathways and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
